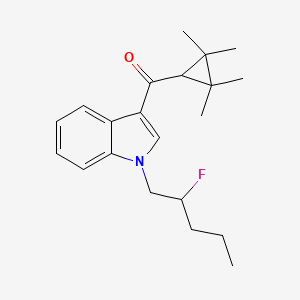

XLR11 N-(2-fluoropentyl) isomer

Descripción general

Descripción

El isómero XLR11 N-(2-fluoropentilo) es un cannabinoide sintético, que es una clase de compuestos que interactúan con los receptores cannabinoides en el cuerpo. Este compuesto es estructuralmente similar al XLR11 pero difiere al tener un átomo de flúor en la posición 2 de la cadena pentilo en lugar de la posición 5 . Se utiliza principalmente en aplicaciones forenses y de investigación .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del isómero XLR11 N-(2-fluoropentilo) implica la introducción de un átomo de flúor en la posición 2 de la cadena pentilo. La ruta sintética general incluye los siguientes pasos:

Formación del núcleo indol: El núcleo indol se sintetiza mediante una síntesis de indol de Fischer u otros métodos adecuados.

Adición de la cadena fluoropentilo: La cadena fluoropentilo se introduce mediante una reacción de sustitución nucleofílica, donde un grupo saliente adecuado en la cadena pentilo es reemplazado por un átomo de flúor.

Formación del producto final: El producto final se obtiene acoplando el intermedio fluoropentilo-indol con una tetrametilciclopentilcetona.

Métodos de Producción Industrial

La producción industrial del isómero XLR11 N-(2-fluoropentilo) sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, incluido el control de la temperatura, la selección de solventes y técnicas de purificación como la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones

El isómero XLR11 N-(2-fluoropentilo) experimenta diversas reacciones químicas, entre ellas:

Oxidación: El compuesto se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.

Sustitución: El átomo de flúor se puede sustituir con otros nucleófilos en condiciones apropiadas.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Se pueden utilizar nucleófilos como aminas o tioles para reacciones de sustitución.

Productos Principales

Oxidación: Formación de cetonas o ácidos carboxílicos.

Reducción: Formación de alcoholes.

Sustitución: Formación de derivados de indol sustituidos.

Aplicaciones Científicas De Investigación

El isómero XLR11 N-(2-fluoropentilo) se utiliza en diversas aplicaciones de investigación científica, entre ellas:

Química: Como estándar de referencia analítica para el estudio de cannabinoides sintéticos.

Biología: Investigación de la interacción con los receptores cannabinoides y sus efectos en los procesos celulares.

Medicina: Investigación de posibles aplicaciones terapéuticas y efectos toxicológicos.

Industria: Utilizado en ciencias forenses para la identificación y análisis de cannabinoides sintéticos

Mecanismo De Acción

El isómero XLR11 N-(2-fluoropentilo) ejerce sus efectos uniéndose a los receptores cannabinoides, específicamente los receptores CB1 y CB2. La afinidad de unión y la selectividad para estos receptores influyen en los efectos farmacológicos del compuesto. La interacción con estos receptores modula diversas vías de señalización, lo que lleva a cambios en la liberación de neurotransmisores y las respuestas celulares .

Comparación Con Compuestos Similares

Compuestos Similares

XLR11: El compuesto principal con un átomo de flúor en la posición 5 de la cadena pentilo.

Isómero XLR11 N-(3-fluoropentilo): Un isómero con el átomo de flúor en la posición 3.

Isómero XLR11 N-(4-fluoropentilo): Un isómero con el átomo de flúor en la posición 4.

Unicidad

El isómero XLR11 N-(2-fluoropentilo) es único debido a la posición específica del átomo de flúor, que puede influir en su afinidad de unión y selectividad para los receptores cannabinoides. Esta variación estructural puede resultar en diferentes propiedades farmacológicas y toxicológicas en comparación con otros isómeros .

Actividad Biológica

XLR11 N-(2-fluoropentyl) isomer is a synthetic cannabinoid that belongs to the class of indole-based cannabinoids. This compound has garnered attention due to its potent agonistic activity at cannabinoid receptors, particularly the CB1 and CB2 receptors. Understanding its biological activity is crucial for assessing its potential therapeutic applications and risks associated with its use.

The structure of XLR11 N-(2-fluoropentyl) includes a fluorinated pentyl side chain attached to an indole ring. This unique structure influences its interaction with cannabinoid receptors, leading to various biological effects.

- Target Receptors : The primary targets are the CB1 and CB2 receptors.

- Mode of Action : It acts as a full agonist at the CB1 receptor, which is primarily involved in the central nervous system (CNS) effects of cannabinoids. Activation of these receptors can modulate neurotransmitter release, impacting mood, perception, and other physiological processes.

Pharmacokinetics

XLR11 N-(2-fluoropentyl) is characterized by its lipophilic nature, facilitating its passage across the blood-brain barrier. This property allows it to exert significant effects on the CNS.

- Absorption and Distribution : The compound is rapidly absorbed and distributed throughout body tissues.

- Metabolism : Metabolic pathways involve oxidation and reduction processes, leading to various metabolites that may also exhibit biological activity.

Biological Activity Data

Research indicates that XLR11 N-(2-fluoropentyl) has notable biological activities, including:

- Agonistic Activity : Studies show that it exhibits high affinity for CB1 receptors, comparable to other synthetic cannabinoids like JWH-018 .

- Genotoxicity : Investigations into its genotoxic properties reveal that it may induce DNA damage under certain conditions .

Table 1: Biological Activity Summary

Case Studies

Several case studies highlight the implications of using XLR11 N-(2-fluoropentyl):

- Case Study on Toxicity : A report documented cases of acute toxicity linked to synthetic cannabinoids including XLR11. Patients exhibited symptoms such as agitation, hallucinations, and cardiovascular issues following use .

- Genotoxicity Assessment : A study assessed the genotoxic effects of XLR11 on human cell lines, demonstrating significant mutagenic potential at higher concentrations .

- Pharmacological Evaluation : Research comparing various synthetic cannabinoids indicated that while XLR11 N-(2-fluoropentyl) has a similar affinity for CB1 receptors as its analogs, its in vivo effects may vary due to pharmacokinetic differences .

Propiedades

IUPAC Name |

[1-(2-fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28FNO/c1-6-9-14(22)12-23-13-16(15-10-7-8-11-17(15)23)18(24)19-20(2,3)21(19,4)5/h7-8,10-11,13-14,19H,6,9,12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKOFFDPSCMXAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001043148 | |

| Record name | [1-(2-Fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628690-25-4 | |

| Record name | XLR-11 N-(2-fluoropentyl) isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628690254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1-(2-Fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XLR-11 N-(2-FLUOROPENTYL) ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QFP28XF2L3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.